molecular formula C23H16FN3OS B5290342 3-(4-FLUOROPHENYL)-5-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

3-(4-FLUOROPHENYL)-5-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B5290342
M. Wt: 401.5 g/mol
InChI Key: QDZOHCOBZFUDBL-CPNJWEJPSA-N
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Description

3-(4-Fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound that features a fluorophenyl group, a carbazole moiety, and a thioxotetrahydroimidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through a series of reactions starting from aniline derivatives, involving cyclization and functional group modifications.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Thioxotetrahydroimidazolone Core: This core structure is typically formed through a cyclization reaction involving thiourea and appropriate carbonyl compounds.

    Final Coupling: The final step involves coupling the carbazole and fluorophenyl units with the thioxotetrahydroimidazolone core under specific conditions, often using a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can target the imidazolone core, potentially converting it to a dihydroimidazolone.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Dihydroimidazolone derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell proliferation pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
  • 3-(4-Bromophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one imparts unique electronic properties that can enhance its interaction with biological targets and improve its performance in electronic applications compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

(5E)-3-(4-fluorophenyl)-5-[(9-methylcarbazol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3OS/c1-26-20-5-3-2-4-17(20)18-12-14(6-11-21(18)26)13-19-22(28)27(23(29)25-19)16-9-7-15(24)8-10-16/h2-13H,1H3,(H,25,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZOHCOBZFUDBL-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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